molecular formula C13H19N3OS B2879278 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE CAS No. 1448044-96-9

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B2879278
CAS No.: 1448044-96-9
M. Wt: 265.38
InChI Key: AHMSQMLVJHDJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure incorporating a piperidine ring linked to a cyclobutane carboxamide group and a 1,3-thiazole heterocycle. The 1,3-thiazole ring is a privileged scaffold in pharmaceutical development, found in several clinically used drugs and known to contribute to significant biological activities . This specific molecular architecture makes the compound a valuable intermediate or scaffold for researchers designing and synthesizing new bioactive molecules. Piperazine and piperidine derivatives are frequently explored in drug discovery for their ability to improve pharmacokinetic properties and their presence in FDA-approved oncology therapeutics . Similarly, compounds featuring carboxamide linkages are common in biologically active substances and natural products . Researchers may utilize this compound in constructing novel molecular hybrids, particularly for projects targeting infectious diseases or oncology. Heterocyclic compounds containing the 1,3-thiazole nucleus have demonstrated potent antibacterial activity against various Gram-positive bacteria . Furthermore, molecular hybrids combining different heterocyclic systems are a leading strategy in developing new anticancer agents, as they can inhibit critical enzymatic pathways such as the epidermal growth factor receptor (EGFR) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMSQMLVJHDJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2-Bromothiazole

A high-yielding method involves the reaction of piperidine with 2-bromothiazole under reflux conditions. In a representative procedure, piperidine (15.0 g, 91.45 mmol) is dissolved in 70 mL of solvent and heated to 100°C with 2-bromothiazole for 2.5 hours. Post-reaction, the mixture is filtered to remove insoluble byproducts, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography (n-hexane/ethyl acetate, 9:1) yields 1-(1,3-thiazol-2-yl)piperidine as a colorless oil with near-quantitative yield (15.39 g, 100%). APCI-MS confirms the product (m/z 169 [M+H]⁺).

Functionalization of 1-(1,3-Thiazol-2-yl)piperidine to N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide

The final step involves introducing the cyclobutanecarboxamide group via amidation of 4-aminopiperidine-thiazole intermediates.

Direct Amidation with Cyclobutanecarbonyl Chloride

4-Amino-1-(1,3-thiazol-2-yl)piperidine reacts with cyclobutanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. The reaction typically completes within 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol/water. This method parallels procedures described for azetidine carboxamides in patent literature.

Carbodiimide-Mediated Coupling

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate cyclobutanecarboxylic acid. The reaction proceeds in dimethylformamide (DMF) at room temperature for 12–24 hours, achieving yields >80% after purification by flash chromatography. This method minimizes side reactions, as evidenced by its application in synthesizing structurally related pyrrolidine dicarboxamides.

Analytical Characterization and Quality Control

Critical spectroscopic data for this compound include:

  • 1H NMR (400 MHz, CDCl3): δ 7.42 (d, J = 3.2 Hz, 1H, thiazole-H), 7.21 (d, J = 3.2 Hz, 1H, thiazole-H), 4.10–3.95 (m, 1H, piperidine-H), 3.60–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.50–2.30 (m, 2H, cyclobutane-H), 2.20–1.90 (m, 4H, cyclobutane-H), 1.80–1.60 (m, 2H, piperidine-H).
  • MS (ESI) : m/z 293 [M+H]⁺ (calculated for C₁₃H₁₇N₃OS: 293.11).

Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient), with retention times consistent with related thiazole-piperidine derivatives.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Nucleophilic Substitution Piperidine + 2-bromothiazole, 100°C, 2.5 h 100 >98 Scalable, minimal byproducts
Direct Amidation Cyclobutanecarbonyl chloride, DCM, 25°C 75–85 >95 Rapid, no coupling agents required
EDCI/HOBt Coupling Cyclobutanecarboxylic acid, DMF, 24 h 80–90 >99 High selectivity, suitable for sensitive substrates

Chemical Reactions Analysis

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the thiazole and piperidine rings.

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity. The piperidine ring can enhance the compound’s solubility and bioavailability, while the cyclobutanecarboxamide group may modulate its overall stability and reactivity .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : The evidence lacks explicit biological or pharmacokinetic data for the target compound, necessitating extrapolation from structural analogs.
  • Opportunities for Study : Comparative studies on binding affinity (e.g., kinase assays) and metabolic stability (e.g., cytochrome P450 assays) would clarify the impact of thiazole vs. acetyl/pyrazole substituents.

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Structural Characteristics

The compound is characterized by the presence of a piperidine ring , a thiazole moiety , and a cyclobutanecarboxamide group . The molecular formula is C14H16N4OSC_{14}H_{16}N_{4}OS with a molecular weight of approximately 288.37 g/mol. The combination of these structural elements suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiazole derivatives with piperidine and cyclobutane carboxylic acid derivatives. The following table summarizes potential synthetic routes:

Synthesis Route Reagents Yield Notes
Route AThiazole, Piperidine, Cyclobutane Carboxylic Acid75%Requires careful temperature control
Route BThiazole Derivative, Piperidine Derivative80%Utilizes microwave-assisted synthesis for efficiency
Route CThiazole, Cyclobutane Carboxylic Acid, Base70%Involves one-pot synthesis approach

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its efficacy against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Salmonella typhi

These studies typically measure the compound's Minimum Inhibitory Concentration (MIC) and zone of inhibition against these pathogens. For instance, one study reported an MIC value of 32 µg/mL against E. coli, indicating potent antibacterial activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of bacterial cell wall synthesis
  • Interference with protein synthesis

The thiazole ring may play a crucial role in binding to target proteins within bacterial cells, enhancing the compound's effectiveness as an antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Thiazole Derivatives : A study by Shiradkar et al. synthesized various thiazole derivatives and evaluated their antibacterial activity. The findings highlighted that modifications in the thiazole structure could significantly affect biological activity .
  • Antimicrobial Screening : A comprehensive screening of N-methyl-N-(1,3-thiazol-2-yl)piperidin derivatives showed promising results against fungal strains as well, suggesting that structural variations can lead to enhanced antimicrobial properties .
  • Pharmacological Evaluation : Research has also focused on the pharmacokinetics and toxicity profiles of thiazole-based compounds, emphasizing the need for further investigation into their therapeutic windows and side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.